4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- is a complex organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- typically involves the reaction of 4-ethoxybenzaldehyde with benzenecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc oxide nanoparticles, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or thioethers.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Its potential pharmacological activities, such as enzyme inhibition and modulation of metabolic pathways, have been explored for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic processes. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- include:
- 4-(Benzyloxy)benzenecarbothioamide
- N-methyl-2-(methylamino)benzenecarbothioamide
- 4-BROMO-N-(2-HYDROXYETHYL)BENZENECARBOTHIOAMIDE
Uniqueness
What sets BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- apart from these similar compounds is its unique ethoxyphenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64510-94-7 |
---|---|
Molekularformel |
C16H16N2OS |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-[(4-ethoxyphenyl)iminomethyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H16N2OS/c1-2-19-15-9-7-14(8-10-15)18-11-12-3-5-13(6-4-12)16(17)20/h3-11H,2H2,1H3,(H2,17,20) |
InChI-Schlüssel |
XMGSOYSEBRBOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.